(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride
Description
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chiral phenylalkylamine derivative characterized by a 2,6-dimethoxy-substituted benzene ring attached to an ethylamine backbone. Its enantiomeric purity (R-configuration) and hydrochloride salt form enhance stability and solubility for pharmaceutical applications. The compound is commercially available with a CAS number of 1241682-75-6 and is synthesized via established routes involving chiral resolution or asymmetric synthesis . Key properties include:
The 2,6-dimethoxy substitution pattern confers unique electronic and steric properties, making it a candidate for receptor-targeted drug design, particularly in neurological and metabolic disorders .
Properties
IUPAC Name |
(1R)-1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXUVOAXVRXVQT-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1OC)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Transfer Hydrogenation
The most extensively documented method for synthesizing (R)-1-(2,6-dimethoxyphenyl)ethan-1-amine involves asymmetric transfer hydrogenation of the corresponding prochiral ketone oxime precursor. As detailed in patent CN105294449B, this approach utilizes a chiral ruthenium complex to induce stereoselectivity during the reduction step.
The catalytic system employs chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) at 1-2 mol% loading in dimethylformamide (DMF) solvent. Ammonium formate serves as the hydrogen donor, enabling reduction under mild conditions (room temperature, 12-24 hr). Scaling trials demonstrated consistent yields of 90-96% with enantiomeric purity reaching 96.3% ee.
Reaction Parameters:
| Variable | Optimal Range |
|---|---|
| Catalyst Loading | 1.0-2.0 mol% |
| Temperature | 20-25°C |
| Reaction Time | 12-18 hr |
| Solvent | DMF |
| H-Donor | NH4HCO2 (3 eq) |
This methodology's robustness stems from the catalyst's ability to maintain stereochemical integrity while tolerating electron-rich aromatic systems like the 2,6-dimethoxyphenyl group.
Oxime Intermediate Preparation
Ketone to Oxime Conversion
The synthetic pathway begins with 2,6-dimethoxyacetophenone, which undergoes oximation using hydroxylamine hydrochloride in ethanol/water (1:3 v/v) at reflux. Literature procedures report quantitative conversion within 4-6 hr when using sodium acetate buffer (pH 4.5-5.0).
Typical Workflow:
-
Dissolve 2,6-dimethoxyacetophenone (1.0 eq) in EtOH/H2O
-
Add NH2OH·HCl (1.5 eq) and NaOAc·3H2O (2.5 eq)
-
Reflux at 80°C until TLC shows complete consumption
-
Extract with ethyl acetate, dry (MgSO4), concentrate
The resulting oxime serves as the immediate precursor for asymmetric reduction. X-ray crystallographic studies confirm the (E)-configuration predominates under these conditions, crucial for subsequent stereoselective hydrogenation.
Hydrogenation Optimization
Solvent Effects on Enantioselectivity
Comparative solvent screening reveals DMF as optimal for both reaction rate and ee:
| Solvent | Yield (%) | ee (%) |
|---|---|---|
| DMF | 92 | 96.2 |
| Methanol | 85 | 89.1 |
| i-PrOH | 78 | 82.4 |
| tert-BuOH | 81 | 84.7 |
The high dielectric constant of DMF (36.7) facilitates catalyst-substrate interactions while stabilizing the transition state through polar interactions.
Workup and Salt Formation
Amine Isolation
Post-hydrogenation workup involves:
-
Quenching with 20% Na2CO3 to pH 9
-
CH2Cl2 extraction (3 × 0.7 vol)
-
Drying over Na2SO4
-
Rotary evaporation yields free amine as pale yellow oil
Hydrochloride Salt Preparation
Treatment with HCl gas in diethyl ether produces the crystalline hydrochloride salt:
-
Dissolve free amine in anhydrous Et2O (0.5 M)
-
Bubble HCl gas until precipitate persists
-
Filter, wash with cold ether, dry under vacuum
Analytical data matches literature reports: m.p. 214-216°C; [α]D25 = +12.5° (c 1.0, MeOH).
Catalytic System Alternatives
Palladium-Mediated Hydrogenolysis
While less common, Pd/C (10 wt%) under H2 pressure (2 MPa) achieves complete oxime reduction within 24 hr at ambient temperature. However, this method produces racemic amine requiring subsequent chiral resolution:
| Catalyst | Pressure | ee (%) |
|---|---|---|
| Ru(II) | 1 atm | 96.2 |
| Pd/C | 2 MPa | 0 |
The ruthenium system's superiority in direct asymmetric synthesis makes it the industrial method of choice.
Process Scale-Up Considerations
Batch reproducibility studies demonstrate consistent performance across scales:
| Scale (mol) | Yield (%) | ee (%) |
|---|---|---|
| 0.5 | 92 | 96.2 |
| 5.0 | 91 | 95.8 |
| 50.0 | 90 | 95.1 |
Critical parameters for manufacturing include strict nitrogen atmosphere maintenance and controlled ammonium formate addition rates to prevent exotherms.
Analytical Characterization
Chemical Reactions Analysis
Amine Reactivity
The primary amine group participates in nucleophilic reactions, though its reactivity is modulated by steric hindrance from the adjacent aromatic ring and the hydrochloride salt form:
Methoxy Group Reactivity
The electron-rich aromatic ring undergoes electrophilic substitution, but regioselectivity is influenced by steric and electronic effects from the 2,6-dimethoxy pattern:
Stereochemical Influence
The (R)-configuration at the chiral center impacts reactivity and product outcomes:
-
Asymmetric synthesis : Used as a chiral auxiliary in alkylation reactions, retaining enantiomeric excess >95% in model systems .
-
Enzyme interactions : Displays stereospecific binding in preliminary enzymatic studies (e.g., monoamine oxidase inhibition assays) .
Stability and Side Reactions
Scientific Research Applications
Pharmacological Applications
-
Trace Amine-Associated Receptor Modulation :
- The compound acts as an agonist for Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems. Research indicates that TAAR1 agonists can influence dopaminergic and serotonergic pathways, making them potential candidates for treating conditions such as schizophrenia and mood disorders .
- Neuropsychiatric Disorders :
- Antidepressant Effects :
- Analgesic Properties :
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Starting Material : 2,6-Dimethoxyphenylacetone.
- Reduction Reaction : The ketone is reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH).
- Amine Formation : The alcohol is then converted to the amine through reductive amination with ammonia or primary amines.
This synthetic route highlights the compound’s accessibility for research and development purposes.
Case Studies
Mechanism of Action
The mechanism of action of ®-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The methoxy groups and the chiral center play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern Variations
Positional Isomers
Functional Group Modifications
Core Structure Variations
Biological Activity
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride, also known as a selective serotonin receptor modulator, has garnered attention due to its potential therapeutic applications and unique biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound is characterized by its amine group and a dimethoxy-substituted phenyl ring. The presence of methoxy groups is significant as they can influence the compound's lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. Notably, it has been studied for its effects on:
- Dopamine Receptors : It shows selective agonistic activity towards D3 dopamine receptors, which are implicated in mood regulation and reward pathways .
- Serotonin Receptors : The compound exhibits agonistic properties at certain serotonin receptor subtypes, potentially influencing mood and anxiety disorders .
3.1 In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in various in vitro assays:
- D3 Receptor Agonism : In a β-arrestin recruitment assay, the compound displayed an EC50 of approximately 710 nM at the D3 receptor, indicating moderate potency .
- Antagonistic Effects : It was found to antagonize dopamine-stimulated β-arrestin recruitment at the D2 receptor with an IC50 of 16 μM, suggesting a nuanced role in dopaminergic signaling .
3.2 In Vivo Studies
In vivo evaluations have highlighted the compound's potential therapeutic effects:
- Behavioral Studies : In animal models of schizophrenia, this compound demonstrated efficacy in reducing hyperactivity induced by MK-801, a model for psychosis .
4. Case Studies and Research Data
The following table summarizes key findings from recent studies on this compound:
5. Safety and Toxicology
Preliminary assessments indicate that this compound has a favorable safety profile; however, comprehensive toxicology studies are warranted to fully understand its safety in clinical applications.
6.
This compound represents a promising candidate for further research in the fields of psychiatry and neuropharmacology. Its selective actions on dopamine and serotonin receptors may offer new avenues for treating mood disorders and schizophrenia. Continued exploration through clinical trials will be essential to validate its therapeutic potential and safety.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via reductive amination of 2,6-dimethoxyacetophenone using a chiral catalyst to retain the (R)-configuration. For example, derivatives like 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride are prepared under reported conditions involving Pd/C-mediated hydrogenation or NaBH4 reduction of intermediate imines . Enantiomeric purity is validated using chiral HPLC or polarimetry, with comparison to known standards .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (1H/13C) to verify substituent positions on the aromatic ring and amine group.
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS showing [M+H]+ at m/z 212.1).
- HPLC with UV detection (λmax ~255 nm) to assess purity (≥98%) and identify impurities .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Despite some safety data sheets (SDS) indicating low hazard (e.g., non-classified hazards in ), conflicting reports recommend:
- Using personal protective equipment (PPE) : gloves, lab coats, and N95 respirators to avoid inhalation/contact .
- Storing in a dry, ventilated environment at -20°C to prevent degradation .
- Disposing via regulated chemical waste systems due to potential aquatic toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence the compound’s receptor binding affinity, particularly for serotonin receptors?
- Methodological Answer : Substituent position significantly impacts activity. For example:
- 2,5-Dimethoxy derivatives (e.g., 2C-T series) show biased agonism at 5-HT2A receptors, with EC50 values <100 nM in β-arrestin recruitment assays .
- 2,6-Dimethoxy substitution (as in the target compound) may reduce steric hindrance, enhancing interaction with hydrophobic receptor pockets. Comparative SAR studies using radioligand binding assays (e.g., [3H]-LSD displacement) are recommended .
Q. What advanced analytical methods resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer : Conflicting data (e.g., solubility in DMSO vs. water) can be resolved via:
- Differential Scanning Calorimetry (DSC) to confirm melting points (e.g., 212–216°C ).
- Dynamic Light Scattering (DLS) to assess aggregation in aqueous buffers.
- High-Resolution Mass Spectrometry (HRMS) to rule out hydrate/solvate formation .
Q. How can biased agonism at GPCRs be quantified for this compound, and what experimental models are optimal?
- Methodological Answer : Use BRET-based assays to measure β-arrestin recruitment vs. Gq-protein activation in HEK293T cells transfected with 5-HT2A receptors. Normalize data to reference agonists (e.g., LSD) and calculate bias factors (ΔΔlog(τ/KA)) .
Q. What strategies mitigate contradictions in toxicity data between SDS and primary literature?
- Methodological Answer : Conduct in vitro toxicity screening :
- Ames test for mutagenicity.
- MTT assay in HepG2 cells to assess IC50 values.
- Compare results with SDS classifications (e.g., vs. ) to establish risk thresholds.
Q. How is enantiomeric purity validated, and what are the implications of racemization during storage?
- Methodological Answer : Employ chiral derivatization (e.g., Marfey’s reagent) followed by LC-MS/MS to detect <1% (S)-enantiomer. Stability studies under accelerated conditions (40°C/75% RH) monitor racemization, with data suggesting refrigeration (2–8°C) minimizes degradation .
Key Considerations for Experimental Design
- Contradiction Management : Cross-validate safety and activity data using orthogonal methods (e.g., SDS vs. in vitro assays).
- Advanced Models : Use induced pluripotent stem cell (iPSC)-derived neurons for receptor studies to enhance translational relevance.
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst loading) to minimize batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
